5-chloro-2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide
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Overview
Description
5-chloro-2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and a morpholinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 5-chloro-2-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Substitution: The alcohol is then converted to a bromide using phosphorus tribromide.
Cyclobutylation: The bromide is reacted with cyclobutylamine to form the cyclobutyl derivative.
Morpholinylation: Finally, the cyclobutyl derivative is reacted with morpholine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-chloro-2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a propynyl group instead of a morpholinyl group.
4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: Contains a sulfonamide group instead of a morpholinyl group.
2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)ethanol: Contains a pyrimidine ring and an ethanol group.
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-22-15-4-3-13(18)11-14(15)16(21)19-12-17(5-2-6-17)20-7-9-23-10-8-20/h3-4,11H,2,5-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBRRGLQEUGQMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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